molecular formula C15H21ClN2O2 B2987643 N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide CAS No. 1871184-17-6

N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide

Cat. No.: B2987643
CAS No.: 1871184-17-6
M. Wt: 296.8
InChI Key: GFPSIJMAXOVCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.8. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide typically involves the reaction of 4-benzylmorpholine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research is being conducted to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved .

Comparison with Similar Compounds

N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide can be compared with other similar compounds, such as:

    N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide: This compound has a similar structure but with different functional groups, leading to different chemical and biological properties.

    N-[2-(4-Benzylmorpholin-2-yl)methyl]-2-chloroacetamide: This compound has a similar core structure but differs in the substitution pattern, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[2-(4-benzylmorpholin-2-yl)ethyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-10-15(19)17-7-6-14-12-18(8-9-20-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSIJMAXOVCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.